molecular formula B B1173376 Boron CAS No. 14798-13-1

Boron

Cat. No.: B1173376
CAS No.: 14798-13-1
M. Wt: 10.81 g/mol
InChI Key: ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Description

Boron is a chemical element with the atomic number 5. It is a metalloid, meaning it has properties intermediate between metals and non-metals. This compound is essential for plant growth and has wide industrial applications. In its crystalline form, this compound is a brittle, dark, lustrous material, while in its amorphous form, it appears as a brown powder .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Potassium, sodium.

    Substitution Reagents: Various organic compounds in the presence of catalysts.

Major Products:

    This compound Oxide: Formed from the oxidation of this compound.

    This compound Hydrides: Formed from reduction reactions.

    Organothis compound Compounds: Formed from substitution reactions.

Mechanism of Action

Target of Action

Boron is an essential mineral that plays a significant role in several biological processes . It is required for the growth of plants, animals, and humans . This compound’s primary targets include the cell wall and plasma membrane, where it regulates structural and membrane integrity . It also affects the metabolism of several enzymes and minerals .

Mode of Action

This compound’s mode of action is facilitated by its Lewis acidity, which allows it to form reversible covalent bonds within the active site of target proteins . At physiological pH, this compound can readily accept an electron pair, making it very electrophilic and allowing it to act as a Lewis acid . This quality enables this compound to form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .

Biochemical Pathways

This compound participates in several biochemical pathways. It plays a role in cell division and elongation, reproductive growth, synthesis of biomolecules such as carbohydrates and proteins, metabolism of phenols and auxins, and nitrogen fixation . This compound also contributes to disease resistance and abiotic stress management in plants . In animals and humans, this compound affects hepatic metabolism and has been reported to improve bone density .

Pharmacokinetics

This compound-containing compounds have unique characteristics that make them appealing candidates in medicinal chemistry . They can form coordinated covalent bonds, which can be adjusted to fit the needs of a drug . Some this compound-containing compounds, such as boronophenylalanine, have been used in therapies like this compound neutron capture therapy . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can impact their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are numerous. In plants, this compound deficiency can lead to impaired development and function . In animals and humans, this compound has been associated with improved bone density, embryonic development, wound healing, and cancer therapy . It has also been reported to stimulate the release of growth factors and cytokines .

Action Environment

The action of this compound can be influenced by environmental factors. Its bioavailability in the water and soil medium it’s grown in, are significant for determination of crop growth and productivity . Both this compound deficiency and toxicity can have negative effects on the development and yield of crop plants . Therefore, controlling its availability in soils and irrigation water is crucial for agricultural production .

Biochemical Analysis

Biochemical Properties

Boron is involved in several biochemical reactions, primarily through its ability to form complexes with biomolecules containing cis-diol groups. This binding capacity stabilizes molecules and influences various biological processes. This compound interacts with enzymes such as ribonuclease and protease, affecting their activity. It also binds to cell wall components like rhamnogalacturonan II, contributing to cell wall integrity and function .

Cellular Effects

This compound influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by modulating the activity of key signaling molecules. This compound also impacts gene expression, particularly genes involved in cell wall synthesis and stress responses. Additionally, this compound plays a role in cellular metabolism by influencing the synthesis of carbohydrates and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms ester bonds with the apiose residues of rhamnogalacturonan II, stabilizing the cell wall structure. This compound also interacts with enzymes, either inhibiting or activating their activity, depending on the context. These interactions lead to changes in gene expression, particularly genes involved in cell wall synthesis and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its bioavailability can be influenced by environmental factors such as pH and temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell wall integrity and stress responses. Degradation of this compound complexes can also occur, affecting its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is essential for normal growth and development. At high doses, this compound can be toxic, leading to adverse effects such as reduced growth and reproductive issues. Threshold effects have been observed, where a small increase in this compound concentration can lead to significant changes in biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of carbohydrates and proteins. It interacts with enzymes such as ribonuclease and protease, influencing their activity and, consequently, metabolic flux. This compound also affects metabolite levels, particularly those involved in cell wall synthesis and stress responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation. This compound can also bind to cell wall components, influencing its distribution within the cell .

Subcellular Localization

This compound is primarily localized in the cell wall, where it plays a crucial role in maintaining cell wall integrity. It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it influences various biochemical processes. Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its proper function .

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

boron
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InChI

InChI=1S/B
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InChI Key

ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Canonical SMILES

[B]
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Molecular Formula

B
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DSSTOX Substance ID

DTXSID3023922, DTXSID301318615, DTXSID801318672
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Molecular Weight

10.81 g/mol
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Physical Description

Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley]
Record name Boron
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Boiling Point

4,000 °C
Record name BORON, ELEMENTAL
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Solubility

Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether
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Density

Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm
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Vapor Pressure

1.56X10-5 atm (0.0119 mm Hg) at 2140 °C
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Color/Form

Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals

CAS No.

7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1
Record name Boron
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Melting Point

2,075 °C
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Synthesis routes and methods I

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
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Synthesis routes and methods II

Procedure details

A boron compound of the invention is prepared by adding 17,093 grams of octadecylamine and 15,362 grams of styrene oxide to a 65-liter, round-bottomed flask that contains 13 liters of tollene and 1 liter of water. The flask is fitted with a water-cooled condenser and placed in a heating mantle. The mixture thus formed is refluxed at a moderate rate for 24 hours. The reaction is cooled to room temperature and 4,033 grams of boric acid are added to the flask. Next, the flask is fitted with a Dean-Stark trap, topped with a water-cooled condenser and the reaction mixture is refluxed until water stops collecting in the trap. Toluene is distilled from the reaction product to an end-point temperature of 400° F. The reaction produces 34,183 grams of 1-hydroxy-3,7-diphenyl-5-octadecyl-5-aza-1-bora-2,8-dioxacyclooctane.
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Synthesis routes and methods III

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
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Q & A

Q1: How does boron doping affect the properties of diamond films used in cutting tools?

A2: [] this compound doping influences the morphology and quality of diamond films. It restricts the diffusion of cobalt from the WC-Co cemented carbide substrate and alters the film composition, promoting a {111} surface orientation. Increasing this compound concentration decreases the average grain size, downshifts the diamond Raman peak, and can improve adhesion by relaxing interfacial stress at an optimal concentration.

Q2: Can this compound improve the oxidation resistance of metallic materials?

A3: [] Yes, boronizing treatments can enhance oxidation resistance. For instance, boronizing 316L stainless steel forms a protective layer that effectively doubles its oxidation resistance at temperatures between 850°C and 1000°C. The boronized coating acts as a barrier, preventing oxygen diffusion into the stainless steel substrate.

Q3: What is the role of this compound in the production of amorphous metallic alloys?

A4: [] this compound is a key component in the formation of amorphous metallic alloys like Fe80B20, Co81.5B18.5, and Ni81.5B18.5. Structural analysis reveals that the this compound atoms occupy specific positions within the amorphous structure, contributing to the unique properties of these materials.

Q4: What challenges are associated with this compound contamination in silicon microelectronics processing?

A5: [] this compound contamination is a significant concern in silicon microelectronics fabrication as even small amounts can lead to counter-doping in lightly doped n-type regions. This contamination primarily originates from airborne sources, including this compound in the atmosphere and borosilicate glass used in cleanroom construction.

Q5: Can this compound be beneficial for plant growth and development?

A7: [] Yes, this compound is an essential micronutrient for plants. For example, in mustard crops, combined application of sulfur and this compound at specific doses significantly enhances growth and yield parameters. The optimal dose of this compound for mustard crop growth is reported as 1 kg per hectare.

Q6: What is the significance of this compound-containing compounds in organic synthesis?

A8: [] this compound-containing compounds, particularly this compound ate complexes, are highly valuable reagents in organic synthesis. They enable the formation of new carbon-carbon bonds while preserving the this compound moiety, which can be further functionalized. Radical-induced 1,2-migrations of this compound ate complexes are gaining increasing attention for their synthetic utility.

Q7: How are this compound-containing materials used in neutron capture therapy?

A9: [] Carboranes, polyhedral clusters containing this compound, carbon, and hydrogen atoms, are extensively studied for their potential in this compound neutron capture therapy (BNCT). These compounds can deliver this compound isotopes to tumor cells, where neutron irradiation triggers a localized cytotoxic effect. The success of this approach hinges on achieving selective accumulation of carboranes in tumor tissue.

Q8: How are this compound-containing compounds used for glucose sensing?

A10: [] Phenylboronic acid (PBA) is a glucose-sensing moiety used in the development of glucose-responsive microgels. These microgels can either swell or shrink in response to glucose concentration changes. This behavior arises from the reversible binding of glucose to PBA, leading to changes in the microgel's network structure.

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